molecular formula C28H36N6 B11994837 N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine

N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11994837
M. Wt: 456.6 g/mol
InChI Key: SMRURZXFKZXNEL-UHFFFAOYSA-N
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Description

N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with the molecular formula C28H36N6. This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution Reactions: The introduction of cyclohexyl, methyl, and phenyl groups is achieved through substitution reactions. For instance, cyclohexylamine, methylamine, and aniline can be used as nucleophiles to replace chlorine atoms on the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~2~-dicyclohexyl-N~4~,N~4~-dimethyl-1,3,5-triazine-2,4,6-triamine
  • N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine
  • N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diethyl-1,3,5-triazine-2,4,6-triamine

Uniqueness

N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyclohexyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H36N6

Molecular Weight

456.6 g/mol

IUPAC Name

2-N,2-N-dicyclohexyl-6-N-methyl-4-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C28H36N6/c1-29-26-30-27(33(22-14-6-2-7-15-22)23-16-8-3-9-17-23)32-28(31-26)34(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-3,6-9,14-17,24-25H,4-5,10-13,18-21H2,1H3,(H,29,30,31,32)

InChI Key

SMRURZXFKZXNEL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)N(C2CCCCC2)C3CCCCC3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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